Omipalisib, also known as GSK2126458, is a potent dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin. Its chemical formula is CHFNOS, and it has a molecular weight of approximately 505.496 g/mol. Omipalisib is primarily investigated for its potential in treating various cancers and idiopathic pulmonary fibrosis by targeting the PI3K/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival .
Omipalisib acts as a dual inhibitor, targeting both PI3K and mTOR signaling pathways. PI3K plays a crucial role in cell growth, proliferation, and survival. By inhibiting PI3K, Omipalisib disrupts these processes and can induce cell death in cancer cells []. Additionally, mTOR is involved in protein synthesis and cell cycle progression. Inhibition of mTOR by Omipalisib further hinders cancer cell growth [].
A study investigating the use of Omipalisib in idiopathic pulmonary fibrosis suggests its potential to target aberrant PI3K/mTOR signaling in the disease process []. However, further research is needed to determine its clinical efficacy.
Omipalisib is a small molecule inhibitor that targets a protein called phosphatidylinositol 3-kinase (PI3K). PI3K is a key player in a signaling pathway that regulates cell growth, proliferation, and survival. Mutations or overactivation of this pathway are implicated in various cancers []. Due to its role in cancer development, Omipalisib is being investigated as a potential treatment for different types of cancer.
Omipalisib works by inhibiting PI3K, thereby blocking the signals that promote cancer cell growth and division. Studies have shown that Omipalisib can suppress the growth of cancer cells in laboratory experiments and induce cell death [].
Research suggests that Omipalisib might be more effective when combined with other cancer therapies. For instance, studies have explored combining Omipalisib with drugs targeting other proteins in the PI3K pathway or with chemotherapy [].
While the primary focus of Omipalisib research lies in oncology, there's ongoing investigation into its potential applications for other diseases:
Omipalisib functions by binding to the active sites of phosphoinositide 3-kinase and mTOR, inhibiting their activity. The inhibition leads to reduced phosphorylation of downstream targets such as AKT and S6, which are critical for cell cycle progression and survival signaling. This disruption can induce apoptosis and cell cycle arrest in cancer cells, particularly in esophageal squamous cell carcinoma .
The biological activity of omipalisib has been extensively studied in various cancer models. It has shown significant efficacy in inhibiting the proliferation of cancer cells by inducing G0/G1 phase arrest and apoptosis. Specifically, omipalisib has been reported to downregulate cyclin D1 (CCND1) and upregulate cyclin-dependent kinase inhibitor 1B (CDKN1B), contributing to its anti-cancer effects . Additionally, omipalisib has demonstrated potential cardiotoxic effects by prolonging the QT interval in preclinical studies, indicating a need for careful monitoring during clinical trials .
Specific synthetic pathways have been detailed in literature focusing on optimizing yield and purity for clinical applications .
Omipalisib is primarily being evaluated for:
Interaction studies have revealed that omipalisib can affect multiple cellular pathways due to its dual inhibition of PI3K and mTOR. Notably:
Omipalisib shares structural and functional similarities with several other compounds that target the PI3K/mTOR pathway. Here are some notable comparisons:
Omipalisib's unique potency across all PI3K isoforms and both mTOR complexes distinguishes it from these similar compounds, making it a promising candidate for targeted cancer therapies.
Acute Toxic;Health Hazard